molecular formula C26H22N6O5 B15042352 N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B15042352
M. Wt: 498.5 g/mol
InChI Key: KBLYANOBDCPRPT-LZEJLDOSSA-N
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Description

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a dimethylamino group, a nitro group, and an indole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide typically involves multi-step organic reactions The initial step may include the formation of the indole moiety through Fischer indole synthesis

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could yield a variety of functionalized compounds.

Scientific Research Applications

N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-{(1Z)-1-[4-(dimethylamino)phenyl]-3-[(2E)-2-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide: shares similarities with other indole derivatives and nitro compounds.

    This compound: is unique due to its specific combination of functional groups and structural features.

Uniqueness

The uniqueness of this compound lies in its potential to undergo diverse chemical reactions and its wide range of applications in scientific research.

Properties

Molecular Formula

C26H22N6O5

Molecular Weight

498.5 g/mol

IUPAC Name

N-[(Z)-1-[4-(dimethylamino)phenyl]-3-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H22N6O5/c1-31(2)18-10-8-16(9-11-18)14-22(28-24(33)17-6-4-3-5-7-17)25(34)30-29-23-20-15-19(32(36)37)12-13-21(20)27-26(23)35/h3-15,27,35H,1-2H3,(H,28,33)/b22-14-,30-29?

InChI Key

KBLYANOBDCPRPT-LZEJLDOSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(/C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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